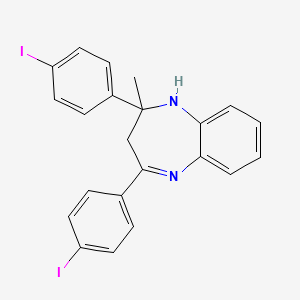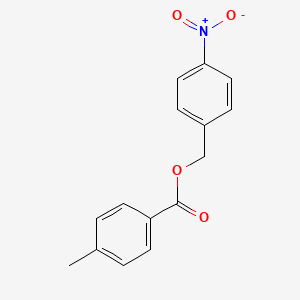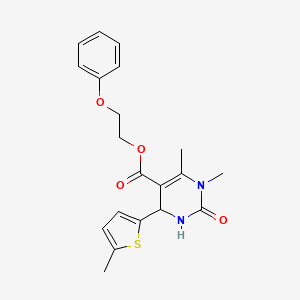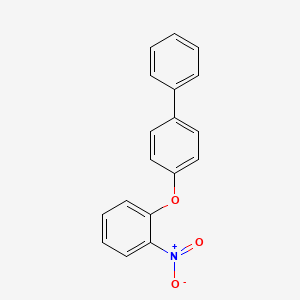![molecular formula C18H15ClN2O B11095119 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11095119.png)
2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is a complex organic compound that features a unique structure combining a benzodiazepine core with a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol typically involves multi-step organic reactions
Formation of the Benzodiazepine Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-diamine, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Phenolic Group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative is introduced to the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The benzodiazepine core can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield dihydro derivatives.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other peroxides.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Amino or thio-substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its benzodiazepine core suggests possible applications in the treatment of neurological disorders, while the phenolic group may contribute to antioxidant properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core may bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and leading to sedative or anxiolytic outcomes. The phenolic group may interact with oxidative stress pathways, providing antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Chlorophenol: A simple phenolic compound with antimicrobial properties.
Pyrrolobenzodiazepines: A class of compounds with potential anticancer activity.
Uniqueness
2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is unique due to its combination of a benzodiazepine core with a phenolic group, which may confer both neurological and antioxidant effects. This dual functionality distinguishes it from other benzodiazepines and phenolic compounds, making it a versatile candidate for various applications in research and industry.
Properties
Molecular Formula |
C18H15ClN2O |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C18H15ClN2O/c19-14-10-12(7-8-17(14)22)18-16-6-3-9-21(16)15-5-2-1-4-13(15)11-20-18/h1-10,18,20,22H,11H2 |
InChI Key |
IOCZKEDCWYJXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B11095038.png)


![O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate](/img/structure/B11095068.png)

![(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11095079.png)


![3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11095090.png)
![6-Amino-4-(4-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11095092.png)
![2-methoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11095101.png)
![7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11095102.png)

![ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11095108.png)
